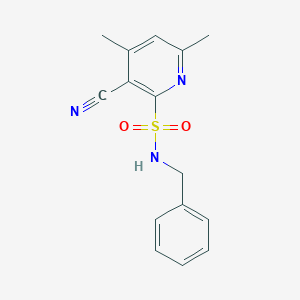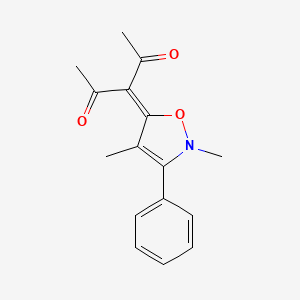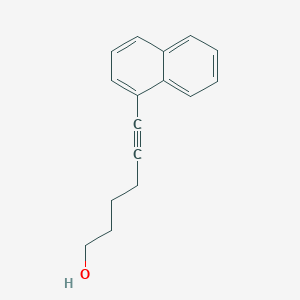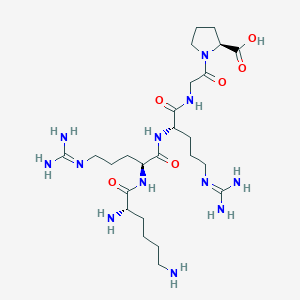![molecular formula C15H17ClO B12611585 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene CAS No. 648433-42-5](/img/structure/B12611585.png)
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, a hept-1-en-5-yn-4-yl chain, and a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of a methoxybenzene derivative with a chloromethylated hept-1-en-5-yn-4-yl precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to the inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Bromomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Iodomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Hydroxymethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
Uniqueness
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromomethyl or iodomethyl analogs
Propriétés
Numéro CAS |
648433-42-5 |
|---|---|
Formule moléculaire |
C15H17ClO |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene |
InChI |
InChI=1S/C15H17ClO/c1-4-5-14(10-12(2)11-16)13-6-8-15(17-3)9-7-13/h6-9,14H,2,10-11H2,1,3H3 |
Clé InChI |
OXRJGBVTLVVGBC-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(CC(=C)CCl)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)


![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
